
2,2'-Dichlorobenzidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dichlorobenzidine dihydrochloride: is an organic compound with the formula C12H10Cl2N2·2HCl. It is a chlorinated derivative of benzidine and is primarily used as an intermediate in the production of pigments and dyes. The compound appears as a white to pale yellow crystalline solid and is known for its role in the synthesis of diarylide yellow pigments, which are widely used in printing inks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine dihydrochloride is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of a mineral acid, such as sulfuric acid, to yield 2,2’-dichlorobenzidine .
Industrial Production Methods: In industrial settings, the continuous preparation of 2,2’-dichlorobenzidine dihydrochloride involves treating 2,2’-dichlorohydrazobenzene with aqueous sulfuric acid in the presence of an alkali metal salt of an alkyl polyglycol ether sulfate. The reaction is carried out at temperatures ranging from 20°C to 50°C. The resulting suspension is then diluted with water and heated to 90°C to 95°C. Finally, hydrochloric acid is added to precipitate the 2,2’-dichlorobenzidine dihydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Dichlorobenzidine dihydrochloride undergoes various chemical reactions, including:
Reduction: The initial reduction of 2-nitrochlorobenzene to 2,2’-dichlorodiphenylhydrazine.
Benzidine Rearrangement: The rearrangement of 2,2’-dichlorodiphenylhydrazine to 2,2’-dichlorobenzidine.
Diazotization: The formation of diazonium salts from 2,2’-dichlorobenzidine, which can then be coupled with other compounds to form pigments.
Common Reagents and Conditions:
Reduction: Zinc in a basic medium.
Benzidine Rearrangement: Mineral acids such as sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,2’-Dichlorobenzidine dihydrochloride has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of pigments and dyes.
Medicine: Research is conducted to understand its toxicological effects and potential health risks.
Wirkmechanismus
The mechanism of action of 2,2’-dichlorobenzidine dihydrochloride involves its interaction with cellular components, leading to potential carcinogenic effects. The compound can form reactive intermediates that bind to DNA, causing mutations and potentially leading to cancer. Studies have shown that it can induce tumors in various animal models, highlighting its carcinogenic potential .
Vergleich Mit ähnlichen Verbindungen
3,3’-Dichlorobenzidine: Another chlorinated derivative of benzidine, used similarly in pigment production.
Benzidine: The parent compound, known for its use in dye production but also for its carcinogenic properties.
Uniqueness: 2,2’-Dichlorobenzidine dihydrochloride is unique due to its specific chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .
Eigenschaften
CAS-Nummer |
5742-07-4 |
|---|---|
Molekularformel |
C12H12Cl4N2 |
Molekulargewicht |
326.0 g/mol |
IUPAC-Name |
4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H |
InChI-Schlüssel |
MXGDOEMKIIIVRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
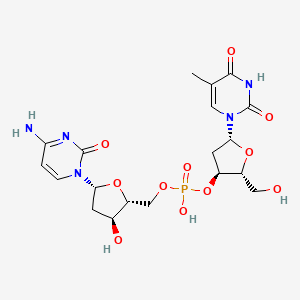
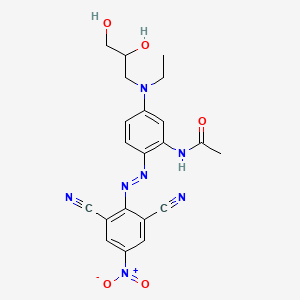
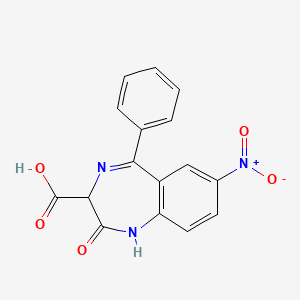
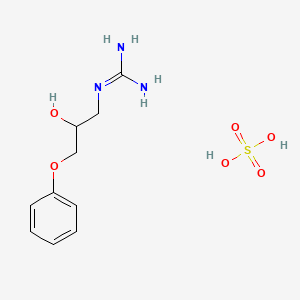




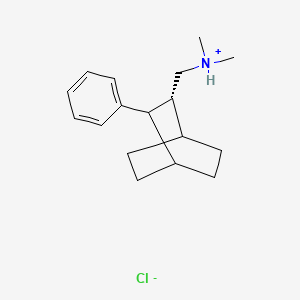
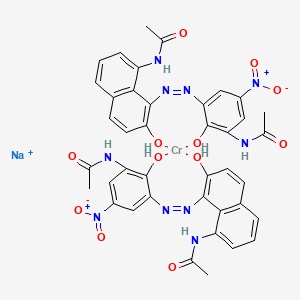
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
